molecular formula C15H9ClF2N2 B11048773 7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine

7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine

Cat. No.: B11048773
M. Wt: 290.69 g/mol
InChI Key: QMCYWDHBVHPPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4-quinoline and 2,4-difluoroaniline.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts and reagents, such as acids or bases, may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or tool in various assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, malaria, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Used in various chemical reactions.

    Fluoroquinolones: A class of antibiotics with broad-spectrum activity.

Uniqueness

N-(7-CHLORO-4-QUINOLYL)-N-(2,4-DIFLUOROPHENYL)AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C15H9ClF2N2

Molecular Weight

290.69 g/mol

IUPAC Name

7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H9ClF2N2/c16-9-1-3-11-13(5-6-19-15(11)7-9)20-14-4-2-10(17)8-12(14)18/h1-8H,(H,19,20)

InChI Key

QMCYWDHBVHPPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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